GBR 12783

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

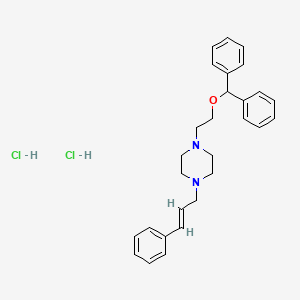

1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-17,28H,18-24H2;2*1H/b13-10+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDXBLLTRMCYNC-JFXLULTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CC=CC4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GBR 12783 on the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783, a diaryl-alkenyl-piperazine derivative, is a potent and selective inhibitor of the dopamine transporter (DAT). Its high affinity and specificity have established it as a critical pharmacological tool for investigating the structure and function of DAT, as well as for its potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of this compound with the dopamine transporter. It delves into its binding kinetics, the conformational changes induced in the transporter, and the functional consequences of this interaction. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in the field of dopaminergic neurotransmission.

Introduction

The dopamine transporter (DAT) is a presynaptic membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. As a member of the solute carrier 6 (SLC6) family, DAT plays a crucial role in motor control, motivation, and reward pathways. Its dysfunction is implicated in several neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. Consequently, DAT is a primary target for a variety of therapeutic and illicit drugs.

This compound stands out as a highly selective and potent DAT inhibitor. Unlike cocaine, which also blocks DAT, this compound exhibits a distinct pharmacological profile, suggesting a different mode of interaction with the transporter. Understanding the precise mechanism of action of this compound is paramount for the rational design of novel DAT modulators with improved therapeutic efficacy and reduced abuse potential. This guide aims to provide a detailed technical resource on the molecular interactions between this compound and DAT.

Quantitative Analysis of this compound Interaction with the Dopamine Transporter

The interaction of this compound with the dopamine transporter has been extensively characterized through various in vitro and ex vivo assays. The following tables summarize the key quantitative data from radioligand binding and dopamine uptake inhibition studies.

Table 1: Binding Affinity of this compound for the Dopamine Transporter

| Parameter | Species | Tissue/Preparation | Radioligand | Value | Reference |

| IC50 | Rat | Striatal Synaptosomes | [3H]Dopamine | 1.8 nM | [1][2] |

| Mouse | Striatal Synaptosomes | [3H]Dopamine | 1.2 nM | [1] | |

| Kd | Rat | Striatal Membranes | [3H]this compound | 1.6 nM | [3] |

| Rat | Striatal Membranes | [3H]this compound | 0.23 nM (in 10 mM Na+) | [4] | |

| Bmax | Rat | Striatal Membranes | [3H]this compound | 10.3 pmol/mg protein | [3] |

| Rat | Striatal Membranes | [3H]this compound | 12.9 pmol/mg protein (in 10 mM Na+) | [4] | |

| Rat | Polarized Synaptosomes | [3H]this compound | 8-10 pmol/mg protein | [5] |

Table 2: Inhibitory Potency of this compound on Monoamine Uptake

| Transporter | Species | Tissue/Preparation | IC50 (nM) | Selectivity vs. DAT | Reference |

| Dopamine (DAT) | Rat | Striatal Synaptosomes | 1.8 | - | [2] |

| Norepinephrine (NET) | Rat | - | 32.4 - 162 | 18-90 fold | [2] |

| Serotonin (SERT) | Rat | - | 153 - 540 | 85-300 fold | [2] |

Mechanism of Action: A Two-Step Binding Process

The interaction of this compound with the dopamine transporter is not a simple, single-step binding event. Kinetic studies have revealed a more complex, two-step mechanism involving an initial rapid binding followed by a slower conformational change, leading to a more stable inhibitor-transporter complex.[6]

This process can be represented as:

T + I ⇌ TI ⇌ TI *

Where:

-

T is the free dopamine transporter.

-

I is the inhibitor (this compound).

-

TI is the initial, transient transporter-inhibitor complex.

-

TI * is the more stable, isomerized transporter-inhibitor complex.

The initial binding step (formation of TI) is rapid, with an estimated Ki of ≥ 20 nM.[6] This is followed by a slower isomerization to the TI* complex, which is significantly more stable (Ki* ≤ 5 nM).[6] This two-step process suggests that this compound induces a conformational change in the dopamine transporter upon binding, effectively locking it in an inhibited state. This mechanism is distinct from that of some other DAT inhibitors and may contribute to its potent and long-lasting effects.[2]

Binding Site: Overlapping but Non-Identical with Cocaine

This compound and cocaine both act as competitive inhibitors at the dopamine transporter, suggesting that their binding sites overlap.[7] However, evidence from studies using N-ethylmaleimide, a sulfhydryl-modifying agent, indicates that the binding domains are not identical.[7] Treatment with N-ethylmaleimide reduces the binding of [3H]this compound more significantly than that of [3H]cocaine, and each drug can offer protection against this reduction for the other's binding.[7] This suggests a model where this compound and cocaine recognize overlapping but distinct domains on the DAT protein.

Ionic Dependence of Binding

The binding of this compound to the dopamine transporter is highly dependent on the ionic composition of the extracellular environment, particularly the concentration of sodium ions (Na+). The affinity of [3H]this compound for its binding site is enhanced at low Na+ concentrations (optimal around 10 mM), while higher concentrations can be inhibitory.[4] Other cations such as K+, Ca2+, and Mg2+ act as competitive inhibitors of [3H]this compound binding, and their inhibitory potency is increased at lower Na+ concentrations.[4][8] This intricate ionic control underscores the sensitivity of the transporter's conformation to the surrounding milieu and suggests that ionic gradients play a critical role in the binding of inhibitors like this compound.

Conformational Changes of the Dopamine Transporter

The binding of this compound is thought to stabilize the dopamine transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for dopamine translocation. While direct structural data of DAT in complex with this compound is lacking, insights have been gained from computational modeling and biophysical techniques such as the substituted cysteine accessibility method (SCAM). These studies suggest that the binding of inhibitors like cocaine and likely this compound restricts the movement of transmembrane helices, particularly TM1 and TM6, which are crucial for the alternating access mechanism of transport. This stabilization of the outward-open state effectively blocks the reuptake of dopamine.

Signaling Pathways and Functional Consequences

The primary and most well-characterized signaling consequence of this compound action is the potent and selective inhibition of dopamine reuptake. This leads to an accumulation of dopamine in the synaptic cleft, thereby enhancing and prolonging dopaminergic neurotransmission.

Beyond direct DAT inhibition, studies have shown that this compound can have broader effects on neurotransmitter systems. For instance, it has been demonstrated to increase hippocampal acetylcholine release, which may contribute to its observed pro-cognitive effects in animal models.[9] However, unlike cocaine, this compound does not appear to allosterically modulate D2-like receptor signaling, highlighting a key difference in their downstream pharmacological effects.[10]

Experimental Protocols

[3H]this compound Radioligand Binding Assay

This assay is used to determine the affinity (Kd) and density (Bmax) of this compound binding sites on the dopamine transporter.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

[3H]this compound

-

Unlabeled this compound or cocaine for determination of non-specific binding

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation.

-

Resuspend the final membrane pellet in assay buffer to a desired protein concentration (determined by a protein assay like the Bradford or BCA method).

-

-

Binding Reaction:

-

In test tubes, combine the membrane preparation, varying concentrations of [3H]this compound (for saturation experiments), and assay buffer to a final volume.

-

For determining non-specific binding, add a high concentration of unlabeled this compound or cocaine (e.g., 10 µM) to a parallel set of tubes.

-

Incubate the tubes at 0-4°C for 2-3 hours to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

-

Quickly wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of [3H]this compound.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

-

Synaptosomal [3H]Dopamine Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of dopamine into isolated nerve terminals (synaptosomes).

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Krebs-Ringer-HEPES buffer (containing glucose, pargyline, and ascorbic acid, pH 7.4)

-

[3H]Dopamine

-

This compound

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize rat striatal tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

-

-

Uptake Reaction:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound (or vehicle for control) for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]Dopamine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of dopamine uptake.

-

Non-specific uptake is determined by running a parallel set of tubes incubated at 0-4°C or in the presence of a high concentration of a standard DAT inhibitor like nomifensine.

-

-

Termination and Filtration:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the amount of specifically transported [3H]Dopamine.

-

Determine the percentage inhibition of dopamine uptake at each concentration of this compound.

-

Plot the percentage inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a powerful pharmacological tool that acts as a potent and selective inhibitor of the dopamine transporter. Its mechanism of action is characterized by a high-affinity, two-step binding process that stabilizes the transporter in an outward-facing conformation, thereby blocking dopamine reuptake. While its binding site overlaps with that of cocaine, subtle differences in their interaction with the transporter likely account for their distinct pharmacological profiles. The detailed understanding of this compound's mechanism of action, supported by the quantitative data and experimental protocols provided in this guide, is crucial for advancing our knowledge of dopaminergic neurotransmission and for the development of novel therapeutic strategies targeting the dopamine transporter. Further research, including high-resolution structural studies of DAT in complex with this compound, will undoubtedly provide even deeper insights into the molecular intricacies of this important interaction.

References

- 1. Cocaine and this compound recognize nonidentical, overlapping binding domains on the dopamine neuronal carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex ionic control of [3H]this compound binding to the dopamine neuronal carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational changes in dopamine transporter intracellular regions upon cocaine binding and dopamine translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A microassay for measuring synaptosomal 3H-dopamine and 3H-metabolite release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake [jove.com]

- 8. Effects of the N-terminal Dynamics on the Conformational States of Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The specific dopamine uptake inhibitor this compound improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel Mechanism of Cocaine to Enhance Dopamine D2-Like Receptor Mediated Neurochemical and Behavioral Effects. An In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

GBR 12783: A Technical Guide to its High Selectivity for the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective inhibitory activity of GBR 12783 on the dopamine transporter (DAT) versus the serotonin transporter (SERT). This compound is a potent and widely used research tool for investigating the roles of dopamine in the central nervous system. This document provides a comprehensive overview of its binding affinity and functional inhibition, details the experimental protocols for these measurements, and illustrates the key signaling pathways involved.

Quantitative Analysis of Transporter Selectivity

This compound exhibits a remarkable selectivity for the dopamine transporter over the serotonin transporter. This selectivity is quantified through measurements of the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following table summarizes the available quantitative data for this compound's activity at both DAT and SERT.

| Transporter | Parameter | Value (nM) | Species/Tissue | Reference |

| Dopamine Transporter (DAT) | IC50 | 1.2 | Mouse striatal synaptosomes | [1] |

| Dopamine Transporter (DAT) | IC50 | 1.8 | Rat striatal synaptosomes | [1][2] |

| Serotonin Transporter (SERT) | IC50 (estimated) | 153 - 540 | Rat | [2] |

Note: The IC50 for SERT is estimated based on the reported selectivity ratio of 85-300 fold less effectiveness against 5HT uptake compared to DA uptake in rats[2].

Experimental Protocols

The following sections detail the standard methodologies used to determine the selectivity of this compound.

[³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled dopamine into synaptosomes or cells expressing the dopamine transporter.

Materials:

-

[³H]Dopamine

-

This compound

-

Rat or mouse striatal tissue for synaptosome preparation

-

Krebs-Ringer buffer (or similar physiological buffer)

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the striatal tissue of rats or mice using standard differential centrifugation techniques.

-

Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of this compound for a defined period (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

-

Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

-

Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of [³H]dopamine uptake against the logarithm of the this compound concentration. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of dopamine uptake, using non-linear regression analysis.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to DAT.

Materials:

-

[³H]this compound or another suitable DAT-selective radioligand (e.g., [³H]WIN 35,428)

-

Unlabeled this compound

-

Membrane preparations from cells expressing DAT or from brain tissue rich in DAT (e.g., striatum)

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a suitable source expressing the dopamine transporter.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to reduce non-specific binding.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the specific binding of the radioligand as a function of the concentration of unlabeled this compound. The IC50 value is determined from the resulting competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways affected by this compound.

References

Pharmacological Profile of GBR 12783 Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of GBR 12783 dihydrochloride, a potent and selective dopamine reuptake inhibitor. The information presented herein is intended to support research and drug development efforts by providing detailed data on its binding characteristics, mechanism of action, and effects on downstream signaling pathways, along with methodologies for key experimental procedures.

Core Pharmacological Data

This compound is a high-affinity ligand for the dopamine transporter (DAT), exhibiting significant selectivity over other monoamine transporters. Its primary mechanism of action is the competitive inhibition of dopamine reuptake, leading to an increase in extracellular dopamine levels in the synapse.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound.

Table 1: In Vitro Binding Affinity of this compound

| Target | Radioligand | Preparation | Species | Ki (nM) | Bmax (pmol/mg protein) | Reference |

| Dopamine Transporter (DAT) | [3H]this compound | Rat Striatal Membranes | Rat | ≥ 20 (initial complex, TI) | 12.9 | [1] |

| Dopamine Transporter (DAT) | [3H]this compound | Rat Striatal Membranes | Rat | ≤ 5 (stable complex, TI*) | - | [1] |

Table 2: In Vitro Functional Activity of this compound

| Assay | Preparation | Species | IC50 (nM) | Reference |

| [3H]Dopamine Uptake Inhibition | Rat Striatal Synaptosomes | Rat | 1.85 ± 0.1 (with preincubation) | [1] |

| [3H]Dopamine Uptake Inhibition | Rat Striatal Synaptosomes | Rat | 25 ± 3.5 (without preincubation) | [1] |

| [3H]Dopamine Uptake Inhibition | Mouse Striatal Synaptosomes | Mouse | 1.2 | |

| Norepinephrine Uptake Inhibition | Rat Cortex | Rat | 160 | [2] |

| Serotonin Uptake Inhibition | Rat Cortex | Rat | 560 | [2] |

Table 3: In Vivo Activity of this compound

| Assay | Species | Dose | Effect | Reference |

| Dopamine Uptake Inhibition (ex vivo) | Rat | 8.1 mg/kg (i.p.) | ID50 | [2] |

| Locomotor Activity | Mouse | 5 and 7.5 mg/kg | Increased activity | [3] |

| Passive Avoidance Task | Rat | 10 mg/kg (i.p.) | Improved retention performance | [4] |

| Hippocampal Acetylcholine Release | Rat | 10 mg/kg (i.p.) | Increased release | [4] |

Mechanism of Action and Downstream Signaling

This compound binds to the dopamine transporter, effectively blocking the reabsorption of dopamine from the synaptic cleft into the presynaptic neuron. This leads to a prolonged presence and increased concentration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.

The elevated synaptic dopamine levels result in the activation of postsynaptic dopamine receptors, primarily the D1 and D2 receptor subtypes. This activation triggers downstream intracellular signaling cascades.

-

D1 Receptor Pathway: Activation of D1-like receptors (D1 and D5) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] cAMP, in turn, activates Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32).[6][7] Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), leading to a sustained state of phosphorylation of numerous neuronal proteins and modulating neuronal excitability and gene expression.[6]

-

D2 Receptor Pathway: Activation of D2-like receptors (D2, D3, and D4) has an opposing effect. It inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent reduction in PKA activity.[5]

The net effect of this compound on a given neuron will depend on the balance of D1 and D2 receptor expression and the intricate interplay of these signaling pathways.

Mandatory Visualizations

References

- 1. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The specific dopamine uptake inhibitor this compound improves learning of inhibitory avoidance and increases hippocampal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differentiative effects of dopamine on striatal neurons involve stimulation of the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The phosphorylation state of DARPP-32, a third messenger for dopamine, is regulated by in vivo pharmacological treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo modulation of striatal phosphoproteins by dopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

GBR 12783: A Technical Guide to its Effects on Synaptic Dopamine Concentration

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBR 12783, a potent and selective dopamine uptake inhibitor, serves as a critical tool in neuroscience research for elucidating the role of the dopamine transporter (DAT) in synaptic transmission and behavior. This technical guide provides an in-depth analysis of the effects of this compound on synaptic dopamine concentration, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. By acting as a competitive inhibitor of the DAT, this compound effectively increases the extracellular concentration of dopamine, thereby potentiating dopaminergic signaling. This document summarizes the binding affinity and in vivo efficacy of this compound and its analogs, outlines the protocols for measuring its effects using in vivo microdialysis and fast-scan cyclic voltammetry (FSCV), and provides a visual representation of its mechanism of action and the associated experimental procedures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its closely related analog, GBR 12909, which is often used in similar experimental paradigms.

| Parameter | Value | Species | Tissue | Reference |

| This compound IC₅₀ (³H-Dopamine Uptake Inhibition) | 1.8 nM | Rat | Striatal Synaptosomes | [1] |

| This compound ID₅₀ (In Vivo Dopamine Uptake Inhibition) | 8.1 mg/kg (i.p.) | Rat | Striatum | [1] |

| This compound Selectivity (vs. NE Transporter) | 18-90 fold | Rat/Mouse | - | [1] |

| This compound Selectivity (vs. 5-HT Transporter) | 85-300 fold | Rat/Mouse | - | [1] |

Table 1: In Vitro and In Vivo Efficacy of this compound

| Compound | Dose | Effect on Extracellular Dopamine | Brain Region | Method | Reference |

| GBR 12909 | 0.1 mmol/kg (i.p.) | 16.3-fold (1530%) increase | Striatum | In Vivo Microdialysis | [2] |

Table 2: In Vivo Effects of GBR Analogs on Extracellular Dopamine Concentration

| Compound | Dose | Effect on Locomotor Activity | Species | Reference |

| GBR 12909 | 10 mg/kg (i.p.) | Significant increase | Mice | [3] |

| GBR 12909 | - | U-shaped dose-response curve (in mPFC) | Mice | [4] |

| GBR 12935 | 10 mg/kg | Greater stimulation in C57BL/6J mice | Mice | [5] |

Table 3: Effects of GBR Analogs on Locomotor Activity

Mechanism of Action: Dopamine Transporter Inhibition

This compound exerts its effects by binding to the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition of reuptake leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging its signaling effects on postsynaptic receptors.

References

- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of various dopamine uptake inhibitors on striatal extracellular dopamine levels and behaviours in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alterations in locomotor activity after microinjections of GBR-12909, selective dopamine antagonists or neurotensin into the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of cocaine and GBR 12935: effects on locomotor activity and stereotypy in two inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of GBR 12783 on In Vivo Locomotor Activity: A Technical Guide

This technical guide provides an in-depth analysis of the in vivo effects of GBR 12783, a potent and selective dopamine uptake inhibitor, on locomotor activity. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative data, experimental protocols, and the underlying signaling pathways.

Core Mechanism of Action

This compound functions as a selective inhibitor of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the synaptic cleft. This enhanced dopaminergic neurotransmission is the primary mechanism through which this compound influences locomotor activity and other behavioral responses. The drug exhibits a high affinity for the dopamine transporter, with an IC50 value of 1.8 nM for the inhibition of [3H]DA uptake in rat striatal synaptosomes[1]. Its selectivity for the dopamine transporter over those for norepinephrine and serotonin is a key characteristic, being 18-90 times and 85-300 times less effective against norepinephrine and serotonin uptake, respectively[1].

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of this compound and its close analog, GBR 12909, on locomotor activity in rodents. It is important to note that while structurally similar and both selective DAT inhibitors, the specific potencies and behavioral effects of these compounds may differ.

Table 1: Dose-Response Effects of GBR 12909 on Locomotor Activity in Rats

| Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Behavioral Observations |

| 1 | Dose-dependent, long-lasting behavioral activation | Increased locomotion, rearing, and sniffing |

| 10 | Dose-dependent, long-lasting behavioral activation | Increased locomotion, rearing, and sniffing |

| 20 | Dose-dependent, long-lasting behavioral activation | Increased locomotion, rearing, sniffing, and stereotypies at the highest dose |

Source: Data extrapolated from studies on GBR 12909, a close analog of this compound[2].

Table 2: Strain-Dependent Effects of this compound on Wheel-Running Activity in Mice

| Mouse Strain | This compound Treatment | Effect on Wheel-Running Activity |

| C3H/HeJ (low active) | Increasing doses over four days | Significantly increased (p=0.0005) |

| C57L/J (high active) | Increasing doses over four days | No significant effect |

Source: A study investigating the role of the dopaminergic system in differentially active mouse strains[3].

Table 3: Strain-Dependent Effects of GBR 12909 on Locomotor Activity in Mice

| Mouse Strain | GBR 12909 Dose (mg/kg) | Effect on Locomotor Activity |

| DBA/2 | 5 and 7.5 | Greater locomotor activation |

| C57BL/6 | 5 and 7.5 | Less activated than DBA/2 mice |

Source: A study comparing dopamine-related behaviors in C57BL/6 and DBA/2 mice[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of typical experimental protocols used to assess the in vivo effects of this compound on locomotor activity.

General Locomotor Activity Assessment in an Open Field

This protocol is a standard method for evaluating spontaneous locomotor activity in rodents.

-

Apparatus: A square or circular arena, often made of Plexiglas, equipped with a grid of infrared beams to automatically track the animal's movement. The arena is typically placed in a sound-attenuating chamber with controlled lighting and ventilation[5][6].

-

Animal Model: Male mice or rats are commonly used. Strain differences can significantly impact behavioral responses, as noted in the data tables[3][4]. Animals are typically housed individually for a period before testing to acclimate.

-

Procedure:

-

Habituation: Animals are habituated to the testing room and handling for several days prior to the experiment. A baseline activity level is often recorded after a vehicle injection[6].

-

Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., saline) and administered via intraperitoneal (i.p.) injection. Doses can range from 1 to 20 mg/kg[2]. The inhibition of striatal dopamine uptake by this compound occurs rapidly (less than 10 minutes) and is long-lasting (greater than 5 hours) after a 10 mg/kg i.p. dose[1].

-

Data Collection: Immediately following injection, the animal is placed in the center of the open field arena. Locomotor activity is recorded for a set duration, typically 30 to 60 minutes, and can be divided into time bins (e.g., 5-minute intervals) to analyze the time course of the drug's effect[5][6].

-

Parameters Measured: Key parameters include total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery)[5].

-

Wheel-Running Activity Assessment

This method specifically measures voluntary locomotor activity.

-

Apparatus: Standard rodent cages equipped with a running wheel. The number of wheel revolutions is recorded automatically.

-

Animal Model: As with open field tests, various mouse strains can be used, and their baseline activity levels can influence the drug's effect[3].

-

Procedure:

-

Baseline Measurement: Mice are given access to the running wheels for a period (e.g., 21 days) to establish a stable baseline of activity[3].

-

Drug Administration: this compound is administered, often in increasing doses over several days, to assess the dose-response relationship[3].

-

Data Collection: Wheel-running activity is continuously monitored during the drug treatment phase and a subsequent washout period[3].

-

Parameters Measured: The primary indices are the total distance run, the duration of running, and the average speed[3].

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for locomotor activity assessment.

References

- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of GBR 12909, a selective dopamine uptake inhibitor, on motor activity and operant behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological manipulation of the dopaminergic system affects wheel-running activity in differentially active mice [aber.apacsci.com]

- 4. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. va.gov [va.gov]

Methodological & Application

GBR 12783: Application Notes and Protocols for In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of GBR 12783, a potent and selective dopamine uptake inhibitor, in in vivo rodent research. This document outlines recommended dosages, administration protocols, and key experimental considerations to ensure robust and reproducible results.

Introduction to this compound

This compound is a high-affinity ligand for the dopamine transporter (DAT), acting as a selective inhibitor of dopamine reuptake. Its specificity makes it a valuable tool for investigating the role of the dopaminergic system in various physiological and pathological processes, including learning, memory, and models of neuropsychiatric disorders. In vitro studies have demonstrated its high potency, with IC50 values for [3H]dopamine uptake inhibition in rat and mouse striatal synaptosomes of 1.8 nM and 1.2 nM, respectively.[1]

Data Presentation: In Vivo Dosages and Effects

The following tables summarize the quantitative data on this compound and the related compound GBR 12909 dosages and their observed effects in rodent models.

Table 1: this compound In Vivo Efficacy in Rats

| Animal Model | Dosage (mg/kg) | Administration Route | Key Findings | Reference(s) |

| Sprague-Dawley Rat | 10 | Intraperitoneal (i.p.) | Improved retention in passive avoidance task; Increased hippocampal acetylcholine release. | [1] |

| Rat (in vivo/ex vivo) | 8.1 (ID50) | Intraperitoneal (i.p.) | 50% inhibition of striatal dopamine uptake 30 minutes post-administration. | [2] |

| Rat (in vivo/ex vivo) | 10 | Intraperitoneal (i.p.) | Rapid (onset < 10 min) and long-lasting (> 5 h) inhibition of striatal dopamine uptake. | [2] |

Table 2: GBR 12909 In Vivo Behavioral Effects in Rodents (for dosage reference)

| Animal Model | Dosage (mg/kg) | Administration Route | Behavioral Effects | Reference(s) |

| Rat | 1, 10, 20 | Intraperitoneal (i.p.) | Dose-dependent increase in locomotor activity, rearing, sniffing, and at the highest dose, stereotypy. | |

| Mouse | 5, 7.5 | Intraperitoneal (i.p.) | Increased locomotor activation. | [3] |

| Mouse | 10 | Intraperitoneal (i.p.) | Increased locomotor activity. | [4] |

Experimental Protocols

Drug Preparation

Vehicle Selection: While not always explicitly stated in the literature, a common and recommended vehicle for the intraperitoneal injection of this compound dihydrochloride in rodents is sterile 0.9% saline or phosphate-buffered saline (PBS) . The use of a small percentage of a solubilizing agent like DMSO may be necessary for higher concentrations, but this should be validated for solubility and potential vehicle effects.

Preparation of this compound Dihydrochloride Solution (Example for a 10 mg/kg dose):

-

Determine the total volume needed: Based on the number of animals and their average weight, calculate the total volume of the drug solution required. A standard injection volume for mice is 10 ml/kg and for rats is 1-2 ml/kg.

-

Calculate the required amount of this compound:

-

For a 10 mg/kg dose in a 250g rat with an injection volume of 1 ml/kg, you would need 2.5 mg of this compound per rat.

-

Prepare a stock solution at a concentration that allows for accurate dosing. For example, a 10 mg/ml stock solution in saline.

-

-

Dissolution:

-

Weigh the required amount of this compound dihydrochloride powder.

-

Add the sterile saline or PBS to the powder.

-

Vortex or sonicate briefly until the compound is fully dissolved.

-

-

Storage: Store the prepared solution at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to six months).[1] Avoid repeated freeze-thaw cycles.

Administration

Route of Administration: The most commonly reported and effective route of administration for this compound in rodent behavioral studies is intraperitoneal (i.p.) injection .[1][2] Intravenous (i.v.) administration has been used for in vivo binding studies.[5]

Procedure for Intraperitoneal Injection in Rats:

-

Animal Restraint: Gently restrain the rat, ensuring a firm but not overly restrictive grip to expose the abdomen.

-

Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

-

Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a shallow angle (approximately 15-20 degrees) through the skin and abdominal wall.

-

Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw the needle and inject at a different site.

-

Injection: Slowly and steadily inject the this compound solution.

-

Withdrawal: Remove the needle and return the animal to its home cage.

-

Monitoring: Observe the animal for a short period after injection for any signs of distress.

Experimental Workflow for a Behavioral Study

The following diagram illustrates a typical workflow for a behavioral experiment investigating the effects of this compound on locomotor activity.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT). By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. The increased availability of dopamine results in greater activation of postsynaptic dopamine receptors (D1 and D2 families), leading to downstream cellular signaling cascades.

Safety and Handling

Hazard Identification: this compound dihydrochloride should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General hazards may include irritation to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use safety glasses or goggles.

-

Lab Coat: A standard laboratory coat should be worn.

-

Respiratory Protection: If working with the powder outside of a fume hood, a dust mask or respirator is recommended.

Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood when handling the powder.

-

Avoid generating dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance and institutional safety protocols. Researchers should always consult the relevant literature and their institution's animal care and use committee (IACUC) guidelines before conducting any in vivo experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo binding of [3H]this compound, a selective dopamine uptake inhibitor, in mouse striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing GBR 12783 Stock Solutions for Preclinical Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

GBR 12783 is a potent and selective dopamine reuptake inhibitor, making it a valuable tool in neuroscience research and drug discovery.[1][2][3] It specifically targets the dopamine transporter (DAT), blocking the reabsorption of dopamine from the synaptic cleft and thereby increasing the extracellular concentration of this neurotransmitter.[4] This targeted activity allows for the investigation of the dopaminergic system's role in various physiological and pathological processes, including addiction, neurodegenerative diseases, and psychiatric disorders. Proper preparation of this compound stock solutions is critical to ensure experimental accuracy, reproducibility, and the validity of research findings. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for both in vitro and in vivo applications.

This compound Chemical and Physical Properties

This compound is commonly supplied as a dihydrochloride salt, which influences its solubility and handling. The following table summarizes its key chemical and physical properties.

| Property | Value | Reference |

| Chemical Name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine dihydrochloride | [2] |

| Molecular Formula | C₂₈H₃₂N₂O·2HCl | [1][2] |

| Molecular Weight | 485.49 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (HPLC) | [2] |

| IC₅₀ (for [³H]dopamine uptake in rat striatal synaptosomes) | 1.8 nM | [1][2] |

Stock Solution Preparation: Solvents and Solubility

The choice of solvent is crucial for preparing a stable and effective this compound stock solution. The dihydrochloride form of this compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

| Solvent | Maximum Concentration | Notes | Reference |

| DMSO | 41.67 mg/mL (85.83 mM) | Ultrasonic agitation and warming to 60°C may be required for complete dissolution. Use newly opened, anhydrous DMSO to avoid hygroscopic effects on solubility. | [1] |

| Water | <4.86 mg/mL | Solubility in aqueous solutions like water or PBS is limited. | [5] |

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO for In Vitro Assays

This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays, receptor binding studies, and other in vitro experiments.

Materials:

-

This compound dihydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer

-

Water bath or heating block (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound dihydrochloride powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.85 mg of the compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 4.85 mg of compound.

-

Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the solution in a water bath or on a heating block at a temperature not exceeding 60°C for 5-10 minutes. Intermittent vortexing or sonication can aid in complete dissolution.

-

Aliquotting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to protect it from light.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Protocol for Preparing this compound Working Solutions for In Vitro Experiments

Working solutions are typically prepared by diluting the high-concentration DMSO stock solution into an appropriate aqueous buffer or cell culture medium.

Procedure:

-

Thawing the Stock Solution: Remove an aliquot of the frozen this compound stock solution from the freezer and allow it to thaw completely at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired experimental buffer (e.g., PBS, artificial cerebrospinal fluid) or cell culture medium to achieve the final working concentration.

-

DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.

-

Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Protocol for Preparing this compound Formulation for In Vivo Studies

For in vivo administration, this compound is often administered via intraperitoneal (i.p.) injection. The formulation must be biocompatible and ensure adequate solubility and stability of the compound.

Materials:

-

This compound dihydrochloride powder

-

Sterile vehicle (e.g., saline, PBS, or a solution of DMSO and saline)

-

Sterile vials

-

Vortex mixer

Example Formulation (for a 10 mg/kg dose in mice):

-

Calculate the Required Amount: For a 25 g mouse, a 10 mg/kg dose requires 0.25 mg of this compound.

-

Prepare a Vehicle: A common vehicle for compounds with limited aqueous solubility is a co-solvent system. For example, a vehicle of 10% DMSO, 40% polyethylene glycol 400 (PEG400), and 50% saline can be prepared.

-

Dissolve this compound: First, dissolve the calculated amount of this compound in the DMSO component of the vehicle.

-

Add Co-solvents: Gradually add the PEG400 and then the saline to the DMSO solution while vortexing to ensure the compound remains in solution.

-

Final Volume and Administration: Adjust the final volume to allow for the desired injection volume (e.g., 100 µL). The final solution should be clear and free of precipitates. Administer the solution via the desired route (e.g., intraperitoneal injection).

Note: The optimal vehicle and formulation may vary depending on the specific experimental requirements and animal model. It is crucial to perform pilot studies to assess the tolerability and efficacy of the chosen formulation.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of Dopamine Transporter (DAT) Inhibition by this compound

Caption: this compound blocks the dopamine transporter (DAT).

Stability and Storage Summary

Proper storage is essential to maintain the integrity and activity of this compound stock solutions.

| Solution Type | Solvent | Storage Temperature | Stability | Reference |

| Powder | - | -20°C | Up to 3 years | [1] |

| Stock Solution | DMSO | -20°C | Up to 1 month | [1] |

| Stock Solution | DMSO | -80°C | Up to 6 months | [1] |

Key Recommendations:

-

Protect from Light: this compound is potentially light-sensitive. Store solutions in amber or foil-wrapped vials.

-

Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.

-

Use Anhydrous Solvents: When using DMSO, ensure it is anhydrous to prevent hydrolysis of the compound and to maximize solubility.

-

Confirm Solubility: Always visually inspect solutions to ensure the compound is fully dissolved before use. If precipitation occurs upon dilution in aqueous buffers, optimization of the protocol, such as using a different buffer or adjusting the pH, may be necessary.

By following these detailed application notes and protocols, researchers can confidently prepare this compound solutions for their experiments, ensuring reliable and reproducible results in the study of the dopaminergic system.

References

Application Notes and Protocols: GBR 12783 for In Vitro Dopamine Uptake Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

GBR 12783 is a potent and selective dopamine uptake inhibitor widely utilized in neuroscience research to study the function of the dopamine transporter (DAT). As an aryl 1,4-dialk(en)ylpiperazine derivative, it exhibits high affinity and competitive inhibition of the DAT, making it an invaluable tool for in vitro dopamine uptake assays.[1] These assays are crucial for screening potential therapeutic agents for conditions involving dopaminergic dysfunction, such as Parkinson's disease, ADHD, and substance abuse disorders. This document provides detailed protocols for utilizing this compound in such assays, along with its mechanism of action and relevant quantitative data.

Mechanism of Action

This compound functions as a competitive inhibitor at the dopamine transporter.[1] Its mechanism involves a two-step process where it first forms an initial complex with the transporter, which then slowly isomerizes to a more stable, higher-affinity state.[2] This results in a potent and long-lasting inhibition of dopamine reuptake. This compound shows significant selectivity for the dopamine transporter over other monoamine transporters, such as those for norepinephrine and serotonin.[1]

References

- 1. This compound, a potent and selective inhibitor of dopamine uptake: biochemical studies in vivo and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for the sequential formation of two complexes between an uptake inhibitor, this compound [1-[2-(diphenylmethoxy)ethyl]-4-(3-phenyl-2-propenyl)piperazine], and the neuronal transporter of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microdialysis with GBR 12783 Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for conducting in vivo microdialysis experiments to assess the effect of the dopamine reuptake inhibitor GBR 12783 on extracellular dopamine levels and its metabolites in the rodent brain.

Introduction

This compound is a potent and selective dopamine transporter (DAT) inhibitor.[1][2] By blocking the reuptake of dopamine from the synaptic cleft, this compound increases the extracellular concentration of this neurotransmitter, making it a valuable tool for studying the role of the dopaminergic system in various physiological and pathological processes. Microdialysis is a widely used technique to measure the concentrations of endogenous substances in the extracellular fluid of living tissues.[3][4] This document outlines the protocols for in vivo microdialysis in combination with local or systemic administration of this compound to study its effects on dopamine neurotransmission.

Data Presentation

The administration of GBR compounds, such as the closely related GBR 12909, leads to a dose-dependent increase in extracellular dopamine levels in brain regions rich in dopaminergic innervation, such as the nucleus accumbens and striatum. The following tables summarize the expected effects of GBR 12909 on extracellular dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), when administered directly into the striatum via reverse dialysis.

Table 1: Effect of Local GBR 12909 Administration on Extracellular Dopamine Levels in the Striatum

| GBR 12909 Concentration (in perfusate) | Peak Dopamine Increase (% of Baseline) |

| 1 µM | Moderate Increase |

| 10 µM | Significant Increase |

| 100 µM | ~400% |

| 1000 µM | Biphasic (initial increase followed by a decrease) |

Data compiled from studies on the effects of locally applied dopamine uptake inhibitors. The biphasic effect at the highest concentration may be due to complex pharmacological actions.

Table 2: Effect of Dopamine Uptake Inhibitors on Dopamine Metabolites

| Compound | Effect on DOPAC | Effect on HVA |

| d-Amphetamine | Dose-dependent decrease | Dose-dependent decrease |

| GBR 12909 | No significant change | No significant change |

| Cocaine | No significant change | No significant change |

This table illustrates that unlike releasing agents such as d-amphetamine, dopamine reuptake inhibitors like GBR 12909 typically do not cause a decrease in the extracellular levels of dopamine metabolites.

Experimental Protocols

Animal Preparation and Stereotaxic Surgery

This protocol describes the implantation of a guide cannula for a microdialysis probe into the rat striatum.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g)

-

Anesthetic: Ketamine/Xylazine cocktail or Isoflurane

-

Stereotaxic apparatus

-

Guide cannula and dummy cannula

-

Surgical drill

-

Dental cement and stainless-steel screws

-

Antiseptic solution and sterile cotton swabs

Procedure:

-

Anesthetize the rat using the chosen anesthetic agent.

-

Once the animal is fully anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Clean the skull surface with antiseptic solution.

-

Using a stereotaxic atlas for the rat brain, determine the coordinates for the target brain region (e.g., for the striatum: AP +1.0 mm, ML ±2.5 mm from bregma).

-

Drill a burr hole through the skull at the determined coordinates.

-

Slowly lower the guide cannula to the desired depth (e.g., DV -3.0 mm from the dura).

-

Secure the guide cannula to the skull using dental cement and anchoring screws.

-

Insert the dummy cannula into the guide cannula to keep it patent.

-

Allow the animal to recover for at least 24-48 hours before the microdialysis experiment.

Microdialysis Procedure

Materials:

-

Microdialysis probe (e.g., 2-4 mm membrane length)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, pH 7.4

-

This compound solution (for local or systemic administration)

-

Fraction collector or microcentrifuge tubes

-

Connecting tubing (FEP or PEEK)

Procedure:

-

On the day of the experiment, gently restrain the rat and remove the dummy cannula.

-

Slowly insert the microdialysis probe into the guide cannula.

-

Connect the probe to the microinfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.

-

Place the animal in a behavior testing cage and allow it to move freely.

-

Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

-

This compound Administration:

-

Systemic Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 mg/kg).

-

Local Administration (Reverse Dialysis): Switch the perfusion medium to aCSF containing the desired concentration of this compound.

-

-

Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for the duration of the experiment.

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

Sample Analysis using HPLC-ECD

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

-

Reversed-phase C18 column

-

Mobile phase (example): 0.1 M sodium phosphate buffer, 0.5 mM EDTA, 1.2 mM sodium octyl sulfate, and 15% methanol, adjusted to pH 3.5.

-

Dopamine, DOPAC, and HVA standards

-

Perchloric acid (for sample stabilization)

Procedure:

-

Immediately after collection, add a small volume of perchloric acid to each dialysate sample to prevent degradation of catecholamines.

-

Store samples at -80°C until analysis.

-

Prepare a standard curve using known concentrations of dopamine, DOPAC, and HVA.

-

Set up the HPLC-ECD system with the appropriate column and mobile phase. The electrochemical detector potential should be set at approximately +0.7 V.

-

Inject a fixed volume of each standard and sample onto the HPLC column.

-

Identify and quantify the peaks for dopamine, DOPAC, and HVA in the samples by comparing their retention times and peak heights/areas to the standards.

-

Express the results as a percentage of the baseline concentrations.

Visualizations

Dopamine Synaptic Transmission and this compound Action

Caption: Mechanism of action of this compound at the dopamine synapse.

Microdialysis Experimental Workflow

Caption: Workflow for a microdialysis experiment with this compound.

References

- 1. In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systemic and intrastriatal theophylline have opposite effects on dopamine and dopamine metabolites measured by intrastriatal microdialysis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A microdialysis study of ventral striatal dopamine during sexual behavior in female Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for [3H]GBR 12783 in Binding Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]GBR 12783 is a potent and selective radioligand for the dopamine transporter (DAT), making it an invaluable tool in neuroscience research and drug discovery.[1] As an aryl 1,4-dialk(en)ylpiperazine derivative, it acts as a specific inhibitor of dopamine uptake.[2] This document provides detailed application notes and experimental protocols for the use of [3H]this compound in radioligand binding studies to characterize the dopamine transporter.

This compound exhibits high affinity for the dopamine transporter, with reported IC50 values for the inhibition of [3H]dopamine uptake in rat and mice striatal synaptosomes being 1.8 nM and 1.2 nM, respectively.[1][3] Its high specificity for the dopamine transporter over other monoamine transporters, such as those for serotonin and norepinephrine, makes it a preferred radioligand for selectively studying DAT.[2][4]

These application notes will cover the essential binding characteristics of [3H]this compound, detailed protocols for saturation and competition binding assays, and data analysis procedures.

Data Presentation

The following tables summarize the quantitative data for [3H]this compound binding to the dopamine transporter.

Table 1: Binding Characteristics of [3H]this compound

| Parameter | Value | Species/Tissue | Reference |

| Kd | 1.6 nM | Rat Striatal Membranes | [5] |

| Bmax | 10.3 pmol/mg protein | Rat Striatal Membranes | [5] |

| KD | 0.23 nM | Rat Striatal Membranes (in 10 mM Na+) | [6] |

| Bmax | 12.9 pmol/mg protein | Rat Striatal Membranes (in 10 mM Na+) | [6] |

| Bmax | 8-10 pmol/mg protein | Rat Striatal Synaptosomes | [4] |

Table 2: Inhibitory Potency (Ki) of Various Compounds for [3H]this compound Binding

| Compound | Ki (nM) | Species/Tissue | Reference |

| This compound | 1.8 (IC50) | Rat Striatal Synaptosomes | [1] |

| Mazindol | ~20 | Rat Striatal Membranes | [7] |

| Nomifensine | ~30 | Rat Striatal Membranes | [7] |

| Methylphenidate | ~100 | Rat Striatal Membranes | [7] |

| Cocaine | ~200 | Rat Striatal Membranes | [7] |

| Amfonelic Acid | Potent Inhibitor | Rat Striatal Membranes | [5] |

| Benztropine | Potent Inhibitor | Rat Striatal Membranes | [5] |

Experimental Protocols

Protocol 1: Preparation of Rat Striatal Membranes

This protocol describes the preparation of crude synaptosomal membranes from rat striatum, a brain region with high expression of the dopamine transporter.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Euthanize rats and rapidly dissect the striata on ice.

-

Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh sucrose buffer and centrifuge again at 20,000 x g for 20 minutes.

-

The final pellet, containing the crude synaptosomal membranes, is resuspended in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.

Materials:

-

[3H]this compound (specific activity ~18-60 Ci/mmol)

-

Unlabeled this compound or a suitable dopamine uptake inhibitor (e.g., mazindol) for determining non-specific binding.

-

Prepared rat striatal membranes

-

Assay buffer

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of [3H]this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 20 nM).

-

Set up two sets of tubes for each concentration: one for total binding and one for non-specific binding.

-

For total binding tubes, add 50 µL of assay buffer.

-

For non-specific binding tubes, add 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.

-

To all tubes, add 100 µL of the appropriate [3H]this compound dilution.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (typically 50-100 µg of protein). The final assay volume is 250 µL.

-

Incubate the tubes at a specified temperature (e.g., 0°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in assay buffer.

-

Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

Data Analysis:

-

Calculate specific binding for each concentration by subtracting the non-specific binding (CPM) from the total binding (CPM).

-

Convert the specific binding (CPM) to fmol/mg protein using the specific activity of the radioligand and the protein concentration.

-

Plot the specific binding (Y-axis) against the concentration of [3H]this compound (X-axis).

-

Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

Protocol 3: Competitive Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled compounds for the dopamine transporter by measuring their ability to compete with [3H]this compound for binding.

Materials:

-

[3H]this compound

-

Unlabeled competitor compounds

-

Prepared rat striatal membranes

-

Assay buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a fixed concentration of [3H]this compound in assay buffer, typically at or near its Kd value (e.g., 1-2 nM).

-

Prepare serial dilutions of the unlabeled competitor compounds over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Set up tubes for total binding (no competitor), non-specific binding (e.g., 10 µM unlabeled this compound), and for each concentration of the competitor compound.

-

To the appropriate tubes, add 50 µL of assay buffer (for total binding), 50 µL of the high concentration of unlabeled this compound (for non-specific binding), or 50 µL of the competitor compound dilutions.

-

Add 100 µL of the [3H]this compound solution to all tubes.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein). The final assay volume is 250 µL.

-

Incubate, terminate, and measure radioactivity as described in the saturation binding assay protocol.

Data Analysis:

-

Calculate the percentage of specific binding at each competitor concentration.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound used and Kd is its equilibrium dissociation constant determined from saturation binding experiments.

Visualizations

Dopamine Transporter Signaling Pathway

The dopamine transporter's activity is modulated by various intracellular signaling pathways. Key kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can phosphorylate the transporter, leading to changes in its trafficking and function.

Caption: Dopamine Transporter (DAT) regulatory signaling pathways.

Experimental Workflow: Saturation Binding Assay

The following diagram illustrates the key steps in performing a saturation binding assay with [3H]this compound.

Caption: Workflow for a [3H]this compound saturation binding assay.

Logical Relationship: Calculating Ki from IC50

This diagram shows the relationship between experimentally determined IC50 and the calculated Ki value using the Cheng-Prusoff equation.

Caption: Calculating Ki from IC50 using the Cheng-Prusoff equation.

References

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphpad.com [graphpad.com]

- 5. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

GBR 12783 application in models of Parkinson's disease

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GBR 12783 is a potent and selective dopamine uptake inhibitor. It binds to the dopamine transporter (DAT) with high affinity, effectively blocking the reuptake of dopamine from the synaptic cleft.[1] This property makes this compound a valuable research tool in the study of dopaminergic neurotransmission and its dysfunction in neurological disorders such as Parkinson's disease (PD). In preclinical models of PD, this compound is primarily utilized as a ligand for the in vivo and ex vivo quantification of DAT density, which serves as an indicator of the integrity of dopaminergic nerve terminals. While the therapeutic potential of dopamine reuptake inhibitors in PD has been considered, the application of this compound as a neuroprotective or restorative agent in these models is not well-documented in published literature.[2] These notes provide an overview of this compound's mechanism and detail its application in established rodent models of Parkinson's disease.

Mechanism of Action

This compound is an aryl 1,4-dialk(en)ylpiperazine derivative that competitively inhibits the dopamine transporter.[1] In Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to a significant reduction in striatal dopamine levels and a corresponding decrease in DAT density. By blocking the reuptake of dopamine, this compound increases the concentration and prolongs the residence time of dopamine in the synaptic cleft, thereby enhancing dopaminergic signaling.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound at the dopaminergic synapse.

Quantitative Data Summary

While studies detailing the therapeutic efficacy of this compound in Parkinson's disease models are scarce, the following table summarizes its known biochemical properties.

| Parameter | Species | Tissue | Value | Reference |

| IC₅₀ for [³H]Dopamine Uptake | Rat | Striatal Synaptosomes | 1.8 nM | [1] |

| Mouse | Striatal Synaptosomes | 1.2 nM | [3] | |

| ID₅₀ for in vivo DA Uptake Inhibition | Rat | Striatum | 8.1 mg/kg (i.p.) | [1] |

Experimental Protocols

Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease in Rats

This model is widely used to study motor deficits associated with Parkinson's disease. The unilateral lesion allows for the use of the contralateral side as an internal control.

Materials:

-

6-Hydroxydopamine (6-OHDA) hydrochloride

-

Ascorbic acid (0.02% in sterile saline)

-

Desipramine hydrochloride

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL)

Procedure:

-

Animal Preparation: Acclimatize adult male Sprague-Dawley rats (250-300g) for at least one week prior to surgery.

-